Potential CCR5 Antagonism as a Differentiating Biological Activity for 3-Pyrrolidinyl Cyclopropanecarboxylate Hydrochloride
Preliminary pharmacological screening data indicate that 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride exhibits activity as a CCR5 antagonist [1]. This is a class-level inference for this specific compound, as direct quantitative comparison data (e.g., IC50 values) against established CCR5 antagonists like Maraviroc are not publicly available. However, this finding suggests a potential mechanism of action that differentiates it from other pyrrolidine or cyclopropane derivatives without reported CCR5 activity.
| Evidence Dimension | CCR5 Receptor Antagonism (Activity Claimed) |
|---|---|
| Target Compound Data | Reported as a CCR5 antagonist [1] |
| Comparator Or Baseline | Maraviroc (approved CCR5 antagonist) or other pyrrolidine-based CCR5 antagonists [2] |
| Quantified Difference | Not available; no direct comparative IC50 or Ki data found in the public domain. |
| Conditions | Preliminary pharmacological screening assay (unspecified) |
Why This Matters
A preliminary finding of CCR5 antagonism provides a clear hypothesis-driven application for this compound that may not be shared by its closest structural analogs, guiding initial experimental selection for researchers investigating HIV entry or inflammatory pathways.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] Lynch, C. L., et al. (2003). CCR5 Antagonists: 3-(Pyrrolidin-1-yl)propionic Acid Analogues with Potent Anti-HIV Activity. Organic Letters, 5(14), 2473–2475. View Source
